2-Bromo-4,5-dimethylbenzenesulfonyl chloride
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Overview
Description
2-Bromo-4,5-dimethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is widely used in various scientific experiments and industrial applications. This compound belongs to the family of sulfonyl chlorides and is known for its reactivity and versatility in organic synthesis.
Scientific Research Applications
2-Bromo-4,5-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Safety and Hazards
2-Bromo-4,5-dimethylbenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage (H314), and it may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
this compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the bromine atom . The exact mechanism (SN1 or SN2) depends on the nature of the benzylic halide .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of aromatic compounds . By modifying the benzylic position, this compound can influence the properties of the aromatic system, potentially affecting downstream biochemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it influences. By modifying the benzylic position of aromatic compounds, it can alter their chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-4,5-dimethylbenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:
2-Bromo-4,5-dimethylbenzene+Chlorosulfonic acid→2-Bromo-4,5-dimethylbenzenesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar in structure but contains a fluorine atom instead of two methyl groups.
2-Bromo-4,5-dimethylbenzenesulfonamide: Contains an amide group instead of a chloride group.
Uniqueness
2-Bromo-4,5-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-bromo-4,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWVTPOIIAILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502173 |
Source
|
Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71795-72-7 |
Source
|
Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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